Succinic anhydride-2,3-14C

Description

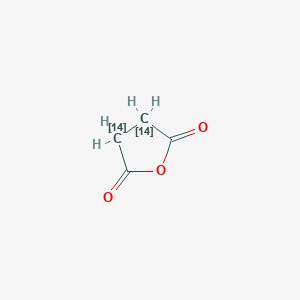

Succinic anhydride-2,3-14C is a carbon-14 isotopically labeled derivative of succinic anhydride (C₄H₄O₃, MW 100.07, CAS 108-30-5). The compound is radiolabeled at the 2,3-positions of its four-carbon backbone, enabling its use as a tracer in metabolic, enzymatic, and synthetic studies . It is synthesized via reactions involving acetic anhydride and succinic acid under controlled conditions, with isotopic labeling achieved through precursor incorporation or post-synthetic modification .

Properties

CAS No. |

103869-75-6 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

104.06 g/mol |

IUPAC Name |

(3,4-14C2)oxolane-2,5-dione |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2 |

InChI Key |

RINCXYDBBGOEEQ-XPULMUKRSA-N |

SMILES |

C1CC(=O)OC1=O |

Isomeric SMILES |

[14CH2]1[14CH2]C(=O)OC1=O |

Canonical SMILES |

C1CC(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method is the use of methyl iodide or methyl triflate as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-O-Methylguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the guanine base, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products:

Oxidation: Oxidized derivatives of 2’-O-Methylguanosine.

Reduction: Reduced forms of the nucleoside.

Substitution: Alkylated derivatives of 2’-O-Methylguanosine.

Scientific Research Applications

2’-O-Methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methylguanosine involves its incorporation into ribonucleic acids, where it influences the structure and function of the ribonucleic acid molecules . The methylation at the 2’ position of the ribose sugar enhances the stability of ribonucleic acid structures and protects them from enzymatic degradation . This modification also affects the binding of ribonucleic acid-binding proteins and the regulation of gene expression .

Comparison with Similar Compounds

Commercial Availability :

- Specific activity: 5–15 mCi/mmol (185–555 MBq/mmol) .

- Suppliers include American Radiolabeled Chemicals (ARC) and Santa Cruz Biotechnology, with pricing reflecting its specialized use .

Isotopic Variants of Succinic Anhydride

Key Differences :

- 14C vs. 13C/d4 : Carbon-14 is radioactive and suited for long-term tracer studies, whereas 13C and deuterated forms are stable isotopes used in spectroscopy and mechanistic studies .

- Positional Labeling : Labeling at C2,3 vs. C1,4 affects metabolic pathway tracking. For example, C2,3-14C is optimal for studying the citric acid cycle intermediates .

Structural Analogs of Succinic Anhydride

Functional Differences :

- Reactivity : Maleic anhydride undergoes Diels-Alder reactions more readily than succinic anhydride due to its conjugated diene system .

- Applications : NSA and alkenyl derivatives are tailored for industrial uses (e.g., lubricants), while this compound is specialized for research .

Related Succinic Acid Derivatives

Metabolic Context :

- Succinic acid is central to the citric acid cycle, whereas this compound is used to trace its incorporation into biomolecules like heme or amino acids .

Tables and Data Sources :

Q & A

Q. Table 1: Key Thermodynamic Parameters for Succinic Anhydride Hydrolysis

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔrH° (hydrolysis) | –46.86 ± 0.08 kJ/mol | Calorimetry | |

| Solubility in dioxane (303 K) | 12.8 g/100 g | Stirred-flask |

Q. Table 2: Experimental Design Matrix for Succinic Acid Optimization

| Variable | Low Level | High Level | Effect (p-value) |

|---|---|---|---|

| pH | 6.0 | 7.5 | 0.003 |

| Temperature (°C) | 30 | 45 | 0.021 |

| Molar excess | 5x | 15x | 0.001 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.